molecular formula C4H9NaO B1324477 Sodium tert-butoxide CAS No. 865-48-5

Sodium tert-butoxide

Cat. No. B1324477
Key on ui cas rn: 865-48-5
M. Wt: 96.1 g/mol
InChI Key: MFRIHAYPQRLWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04104398

Procedure details

Employing the procedure substantially as described in Example 1, Step E, but substituting for the sodium methoxide used therein, an equimolecular amount of sodium ethoxide, sodium n-propoxide, sodium isopropoxide, sodium n-butoxide, sodium sec.-butoxide, or sodium t-butoxide, there is produced respectively (-)-3-ethoxycyproheptadine, (-)-3-n-propoxycyproheptadine, (-)-3-isopropoxycyproheptadine, (-)-3-n-butoxycyproheptadine, (-)-3-sec.-butoxycyproheptadine, or (-)-3-t-butoxycyproheptadine.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sodium n-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+:3].[O-:4][CH2:5][CH3:6].[Na+].[CH3:8][CH:9]([CH3:11])[O-:10].[Na+].[Na]>>[O-:4][CH2:5][CH2:6][CH2:8][CH3:9].[CH3:8][C:9]([CH3:5])([O-:10])[CH3:11].[Na+:3] |f:0.1,2.3,4.5,8.9,^1:12|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Na+]
Step Five
Name
sodium n-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]CCCC
Name
Type
product
Smiles
CC(C)([O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.